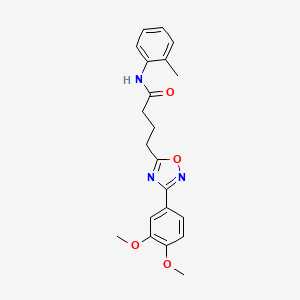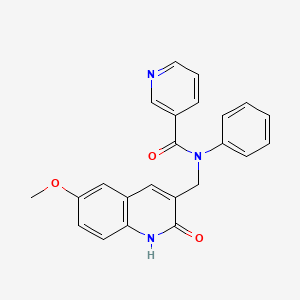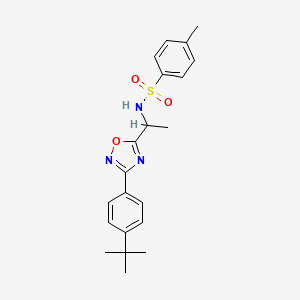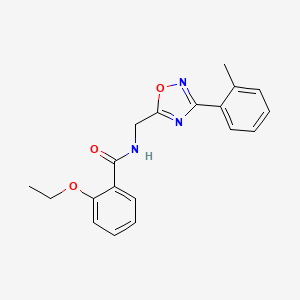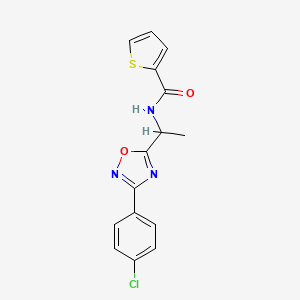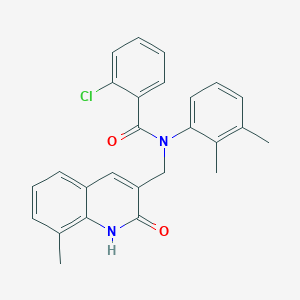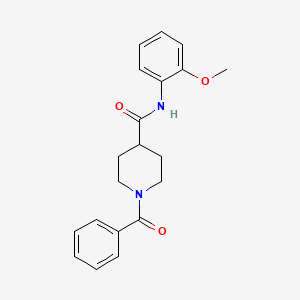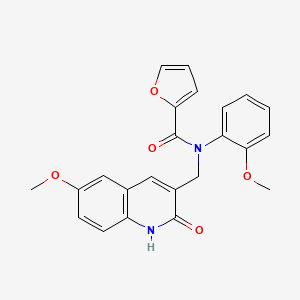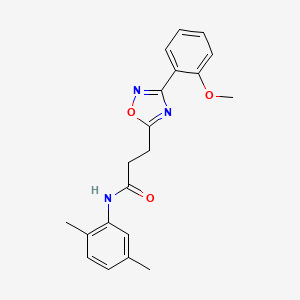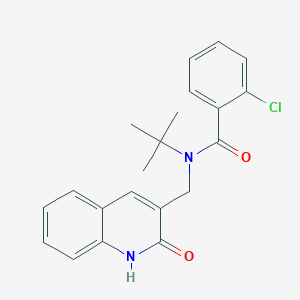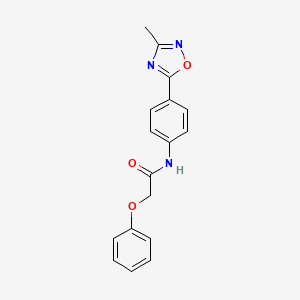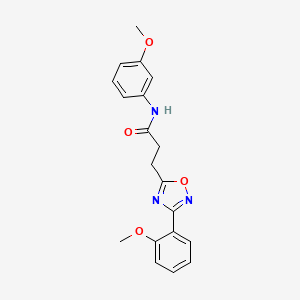
N-(3-methoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as MPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPO is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of MPO is not yet fully understood. However, it is believed that MPO may exert its biological effects by modulating various signaling pathways in the body, including those involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
MPO has been found to exhibit a range of biochemical and physiological effects in various cell and animal models. These effects include the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPO in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using MPO is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on MPO. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of MPO. Another area of interest is the investigation of the potential of MPO in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPO and its potential interactions with other drugs.
Métodos De Síntesis
MPO can be synthesized using a variety of methods, including the reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using column chromatography to obtain pure MPO.
Aplicaciones Científicas De Investigación
MPO has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These properties make MPO a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-14-7-5-6-13(12-14)20-17(23)10-11-18-21-19(22-26-18)15-8-3-4-9-16(15)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZMIXXMEVYOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

